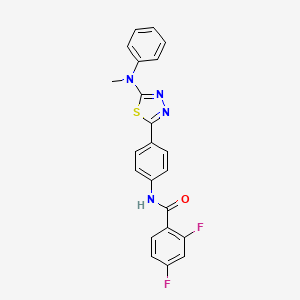

2,4-difluoro-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide

Description

2,4-Difluoro-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl(phenyl)amino group at position 4. The thiadiazole ring is linked to a phenyl group, which is further connected via an amide bond to a 2,4-difluorobenzoyl moiety.

Properties

IUPAC Name |

2,4-difluoro-N-[4-[5-(N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N4OS/c1-28(17-5-3-2-4-6-17)22-27-26-21(30-22)14-7-10-16(11-8-14)25-20(29)18-12-9-15(23)13-19(18)24/h2-13H,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPICPFUGLXAAIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with carbon disulfide and an oxidizing agent.

Amination: The thiadiazole intermediate is then subjected to amination with methyl(phenyl)amine to introduce the amino group.

Coupling with Difluorobenzoyl Chloride: The final step involves coupling the aminated thiadiazole with 2,4-difluorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group.

Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced benzamide derivatives.

Substitution: Substituted benzamides with different functional groups replacing the difluoro groups.

Scientific Research Applications

2,4-difluoro-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, molecular properties, and reported activities of the target compound with similar 1,3,4-thiadiazole derivatives:

Key Observations

Substituent Effects: Fluorine Substitution: The 2,4-difluorobenzamide group in the target compound may enhance lipophilicity and metabolic stability compared to mono-fluoro analogs (e.g., 4-Fluoro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide) .

Biological Activity: Antifungal activity is prominent in compounds with bulky aromatic substituents (e.g., di(indolyl)methylphenyl in Compound 9 ), suggesting that the target compound’s methyl(phenyl)amino group may confer similar properties. Anticonvulsant activity in thiadiazoles with indolylmethyl groups highlights the pharmacophore importance of aromatic and heterocyclic moieties .

Synthesis Strategies :

- Thiadiazole derivatives are typically synthesized via cyclization of thiosemicarbazides or hydrazinecarbothioamides under acidic or basic conditions . For example, triazole-thiones in were obtained by refluxing hydrazinecarbothioamides in NaOH .

Biological Activity

2,4-Difluoro-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide is a novel compound with significant potential in the field of medicinal chemistry, particularly as an anticancer agent. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Properties

The compound is characterized by a complex structure that incorporates a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. The molecular formula is , and it exhibits unique properties due to the presence of fluorine atoms and the thiadiazole ring.

Anticancer Activity

Recent studies have evaluated the anticancer potential of 2,4-difluoro-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide against various cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.10 | |

| HepG2 (Liver Cancer) | 5.36 | |

| LoVo (Colon Cancer) | 2.44 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound demonstrated potent cytotoxicity against HepG2 and LoVo cell lines, suggesting its potential as a therapeutic agent for liver and colon cancers.

The mechanism underlying the anticancer activity of this compound appears to involve multiple pathways:

- Induction of Apoptosis : Studies suggest that derivatives containing the thiadiazole moiety can induce apoptosis in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1 phase in certain cancer cell lines, leading to inhibited proliferation.

- Inhibition of Angiogenesis : Some derivatives have demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis.

Case Studies

In a study examining a series of thiadiazole derivatives, including 2,4-difluoro-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide, researchers found that modifications to the thiadiazole ring significantly affected biological activity. For instance:

- The introduction of various substituents on the phenyl rings enhanced cytotoxicity against MCF-7 cells.

- Compounds with more lipophilic groups showed increased activity due to better membrane permeability.

Q & A

Basic: What are the recommended synthetic routes for 2,4-difluoro-N-(4-(5-(methyl(phenyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2: Coupling the thiadiazole intermediate with substituted benzamide using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous dimethylformamide (DMF) at 60–80°C .

- Optimization: Control reaction pH (neutral to slightly basic), use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor progress via TLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity .

Basic: What standard assays are used to screen the biological activity of this compound, and what positive controls are appropriate?

- Anticancer activity: MTT assay using IC₅₀ values against cell lines (e.g., MDA-MB-231, PC3) with cisplatin or doxorubicin as controls .

- Antimicrobial activity: Broth microdilution for MIC determination against E. coli and C. albicans, using ciprofloxacin and fluconazole as benchmarks .

- Enzyme inhibition: Fluorescence-based kinase assays (e.g., Abl/Src tyrosine kinases) with staurosporine as a reference inhibitor .

Basic: Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Purity: HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Structural confirmation:

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the anticancer efficacy of this thiadiazole-benzamide derivative?

- Systematic substitution: Introduce electron-withdrawing groups (e.g., -CF₃ at the benzamide para position) to enhance DNA intercalation .

- Computational modeling: Use QSAR to predict bioactivity based on lipophilicity (logP) and polar surface area (PSA) .

- In vitro validation: Compare IC₅₀ values of derivatives against parental and resistant cancer cell lines to assess selectivity .

Advanced: How should researchers resolve contradictory data in reported antimicrobial vs. anticancer activities of this compound?

- Assay standardization: Replicate studies under identical conditions (e.g., pH, serum concentration) to minimize variability .

- Mechanistic studies: Perform transcriptomic profiling to identify overlapping targets (e.g., topoisomerase inhibition) and off-pathway effects .

- Orthogonal assays: Use fluorescence-based bacterial membrane disruption assays to distinguish between cytotoxic and specific antimicrobial modes .

Advanced: What molecular docking strategies are effective for predicting interactions between this compound and kinase targets?

- Software: AutoDock Vina or Schrödinger Suite for flexible ligand docking into ATP-binding pockets of Abl/Src kinases .

- Validation: Cross-check with mutagenesis data (e.g., K295A mutation in Abl kinase) to confirm binding energy correlations .

- Dynamic analysis: Run MD simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes over 100 ns trajectories .

Advanced: What methodologies can improve the aqueous solubility of this compound for in vivo studies?

- Co-solvents: Use PEG-400 or cyclodextrin-based formulations to enhance solubility without precipitation .

- Salt formation: React with hydrochloric acid to form a hydrochloride salt, increasing polarity .

- Nanoencapsulation: Prepare PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation for sustained release .

Advanced: How can metabolic stability be assessed for this compound in preclinical models?

- In vitro models: Liver microsomal assays (human/rat) to measure t₁/₂ and identify CYP450-mediated metabolites via LC-MS/MS .

- Structural modifications: Replace labile methyl groups with deuterated analogs to slow metabolic degradation .

- In vivo PK: Administer IV/PO doses in rodents and quantify plasma concentrations using UPLC-PDA .

Advanced: What advanced structural characterization techniques are needed to resolve crystallographic ambiguities in this compound?

- X-ray crystallography: Grow single crystals via slow evaporation (acetonitrile/ethanol) and solve structure with SHELXL .

- DFT calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond lengths .

- Solid-state NMR: Analyze ¹⁵N/¹⁹F chemical shifts to confirm hydrogen bonding networks in the thiadiazole ring .

Advanced: How can synergistic effects between this compound and existing chemotherapeutics be systematically evaluated?

- Checkerboard assay: Test combinations with paclitaxel or 5-FU at varying ratios to calculate fractional inhibitory concentration (FIC) indices .

- Mechanistic synergy: Use RNA-seq to identify pathways (e.g., apoptosis, DNA repair) modulated by the combination .

- In vivo validation: Evaluate tumor regression in xenograft models using combination therapy vs. monotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.